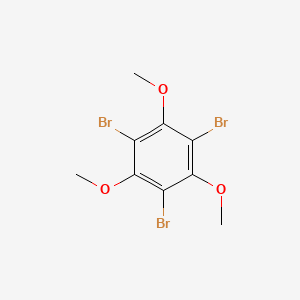

1,3,5-Tribromo-2,4,6-trimethoxybenzene

Description

1,3,5-Tribromo-2,4,6-trimethoxybenzene is a symmetrically substituted benzene derivative featuring three bromine atoms at the 1,3,5 positions and three methoxy (-OCH₃) groups at the 2,4,6 positions. Its molecular formula is C₉H₉Br₃O₃, with a molecular weight of 404.87 g/mol (calculated). The compound combines electron-withdrawing bromine substituents with electron-donating methoxy groups, creating unique electronic and steric properties.

Properties

IUPAC Name |

1,3,5-tribromo-2,4,6-trimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br3O3/c1-13-7-4(10)8(14-2)6(12)9(15-3)5(7)11/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAADQHCXJGTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Br)OC)Br)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001284936 | |

| Record name | 1,3,5-Tribromo-2,4,6-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105404-90-8 | |

| Record name | 1,3,5-Tribromo-2,4,6-trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105404-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tribromo-2,4,6-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the direct bromination of 1,3,5-trimethoxybenzene using neat bromine (Br₂) in a solvent-free system. The methoxy groups activate the benzene ring toward electrophilic substitution, directing bromine to the remaining aromatic positions (2, 4, and 6).

-

Reactants : 1,3,5-Trimethoxybenzene (1.00 eq.) and excess liquid bromine (7.00 eq.).

-

Reaction Setup :

-

Combine reactants in a sealed vial behind a blast shield.

-

Vigorous mixing ensures dissolution of the solid starting material.

-

Reaction proceeds exothermically at ambient temperature for 2 hours.

-

-

Workup :

-

Evaporate excess bromine under a fume hood overnight.

-

Partition the crude product between diethyl ether and aqueous sodium sulfite (10%) to reduce residual bromine.

-

Extract organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Purification :

-

Recrystallize from 95% ethanol to yield white needles (21% yield).

-

Key Data :

| Parameter | Value |

|---|---|

| Yield (crude) | 97% |

| Yield (recrystallized) | 21% |

| Melting Point | Not reported |

| ¹H NMR (CDCl₃) | δ 3.88 (s, 9H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ 60.9 (OCH₃), 110.3 (C-Br), 155.1 (C-OCH₃) |

Challenges and Optimization

-

Safety : Bromine’s volatility and toxicity necessitate strict containment (e.g., blast shields, fume hoods).

-

Side Reactions : Over-bromination or decomposition may occur if temperature exceeds 25°C.

-

Yield Limitations : Low recrystallization yield (21%) suggests inefficiencies in product recovery or competing side reactions.

Alternative Bromination Strategies

While direct bromination dominates, two hypothetical methods could be explored based on analogous reactions:

Catalytic Bromination

Applications and Derivative Synthesis

1,3,5-Tribromo-2,4,6-trimethoxybenzene serves as a precursor for:

-

Explosives : Intermediate in 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) synthesis.

-

Analytical Chemistry : Derivatizing agent for quantifying free halogens (e.g., Cl₂, Br₂) in water.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribromo-2,4,6-trimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

- Substitution reactions yield various substituted derivatives of 1,3,5-tribromo-2,4,6-trimethoxybenzene.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in the formation of hydroxyl derivatives .

Scientific Research Applications

1,3,5-Tribromo-2,4,6-trimethoxybenzene is utilized in several scientific research fields, including:

Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research explores its potential as a pharmacophore in drug design and development.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3,5-tribromo-2,4,6-trimethoxybenzene exerts its effects involves interactions with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to form stable complexes with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,3,5-Tribromo-2,4,6-trimethoxybenzene with structurally or functionally analogous compounds:

Key Comparisons

Electronic Effects

- Bromine vs. Methoxy Groups : Bromine (electron-withdrawing) reduces electron density on the aromatic ring, making 1,3,5-Tribromo-2,4,6-trimethoxybenzene less reactive toward electrophiles compared to 1,3,5-trimethoxybenzene. This contrast is critical in reactions like nucleophilic aromatic substitution (SNAr), where electron-deficient rings react faster .

- Bromomethyl Derivatives : In 1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene, bromine is part of a methylene (-CH₂Br) group, enabling alkylation or polymerization reactions. This differs from direct bromine substitution on the ring, which primarily affects electronic properties .

Synthetic Utility

- 1,3,5-Tribromo-2,4,6-trimethoxybenzene could serve as a precursor for Suzuki-Miyaura coupling due to bromine’s compatibility with palladium catalysts. In contrast, 2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde is used in COF synthesis via Schiff-base formation .

- 2,4,6-Trimethoxybromobenzene is synthesized via Friedel-Crafts acylation of 1,3,5-trimethoxybenzene, whereas brominated analogs likely require controlled bromination conditions (e.g., Br₂/FeBr₃) to avoid over-substitution .

Pharmacological Behavior

- 1,3,5-Trimethoxybenzene exhibits antispasmodic activity but suffers from rapid demethylation in vivo, leading to variable bioavailability. Bromination may slow metabolism by sterically hindering enzymatic demethylation, though this remains untested .

Material Science Applications The aldehyde groups in 2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde enable reversible bond formation in COFs, while brominated derivatives (e.g., 1,3,5-Tribromo-2,4,6-trimethoxybenzene) could act as halogen-bond donors or crosslinkers in supramolecular assemblies .

Research Findings and Challenges

- Synthesis Challenges : Selective bromination of 1,3,5-trimethoxybenzene to avoid polysubstitution requires precise stoichiometry and catalysts. Over-bromination may yield undesired byproducts like 1,3,5-Tribromo-2,4,6-trimethoxybenzene .

- Metabolic Stability : While 1,3,5-trimethoxybenzene undergoes rapid demethylation, brominated analogs may exhibit prolonged activity due to bromine’s steric and electronic effects, though toxicity studies are lacking .

- Material Design : Bromine’s polarizability enhances intermolecular interactions (e.g., halogen bonding), making 1,3,5-Tribromo-2,4,6-trimethoxybenzene a candidate for designing conductive or luminescent materials .

Biological Activity

1,3,5-Tribromo-2,4,6-trimethoxybenzene is a brominated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

- Molecular Formula : C₉H₉Br₃

- Molecular Weight : 356.88 g/mol

- CAS Number : 608-72-0

Biological Activities

1,3,5-Tribromo-2,4,6-trimethoxybenzene exhibits several biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that brominated compounds often possess significant antimicrobial properties. Studies have shown that 1,3,5-Tribromo-2,4,6-trimethoxybenzene demonstrates activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in the inflammatory response. This inhibition can potentially mitigate conditions associated with chronic inflammation such as autoimmune diseases.

In a study involving experimental autoimmune encephalomyelitis (EAE), treatment with 1,3,5-Tribromo-2,4,6-trimethoxybenzene resulted in:

- Reduction in clinical symptoms

- Decreased levels of pro-inflammatory cytokines

The biological activity of 1,3,5-Tribromo-2,4,6-trimethoxybenzene can be attributed to its ability to modulate various signaling pathways:

- NLRP3 Inflammasome Inhibition : The compound disrupts the assembly of the NLRP3 inflammasome by preventing the oligomerization of ASC proteins.

- Antioxidant Properties : It may also exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 1,3,5-Tribromo-2,4,6-trimethoxybenzene against standard strains of bacteria. The results indicated that it was particularly effective against Gram-positive bacteria.

Case Study 2: In Vivo Anti-inflammatory Effects

In a mouse model of EAE:

- Mice treated with 200 mg/kg of the compound showed significant improvement in motor function compared to control groups.

- Histological analysis revealed reduced demyelination and inflammatory cell infiltration in treated mice.

Q & A

Q. What are the common synthetic routes for 1,3,5-Tribromo-2,4,6-trimethoxybenzene, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via bromination of trimethoxybenzene derivatives. For example, Lewis acid-catalyzed polycondensation of 1,3,5-tribromo-2,4,6-trimethoxybenzene with 3,4,5-trimethoxytoluene produces hyperbranched polymers. Optimization involves catalyst selection (e.g., AlCl₃), solvent polarity, and temperature control. Studies highlight that hyperbranched polymers derived from this monomer enhance single-walled carbon nanotube (SWNT) solubility in DMF, emphasizing the role of polymer architecture in reaction efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structure of 1,3,5-Tribromo-2,4,6-trimethoxybenzene?

Key techniques include:

- ¹H/¹³C NMR : To confirm methoxy and bromine substituent positions.

- FT-IR : Identifies C-Br (≈600 cm⁻¹) and C-O (≈1250 cm⁻¹) stretching vibrations.

- X-ray crystallography : Resolves steric effects from the tribromo-trimethoxy substitution pattern, critical for understanding molecular packing .

Q. How does the presence of bromine and methoxy groups impact the compound’s solubility and reactivity?

Bromine enhances electrophilic substitution reactivity but reduces solubility in polar solvents. Methoxy groups improve solubility in organic solvents (e.g., DMF, THF) via dipole interactions. The electron-donating methoxy groups activate the aromatic ring for nucleophilic attacks, while bromine directs substitution to specific positions .

Q. What are the documented applications of this compound in organic synthesis?

It is used to synthesize hyperbranched polymers for SWNT solubilization and as a precursor in covalent organic frameworks (COFs). For example, 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde derivatives form benzimidazole-linked COFs, highlighting its utility in materials science .

Advanced Research Questions

Q. How does the steric and electronic environment influence reactivity in nucleophilic substitution reactions?

Steric hindrance from three methoxy groups limits accessibility to the aromatic core, favoring reactions at less hindered bromine sites. Chelation effects (e.g., with methyllithium) further direct stereoselectivity. For instance, anti,syn-triol formation dominates in tricarbaldehyde reactions due to gearing effects between substituents .

Q. What role do dispersion-corrected DFT methods play in predicting the compound’s electronic structure?

Dispersion corrections (e.g., DFT-D3) are critical for modeling non-covalent interactions in derivatives. Becke-Johnson (BJ) damping accurately captures intramolecular dispersion forces, avoiding repulsive artifacts at short distances. Comparative studies show GGA functionals (e.g., PW91) overestimate electron density gradients without dispersion corrections .

Q. How does hyperbranched polymer architecture enhance SWNT solubilization compared to linear polymers?

Hyperbranched polymers synthesized from 1,3,5-Tribromo-2,4,6-trimethoxybenzene exhibit 3D structures with multiple π-π interaction sites, improving SWNT dispersion in DMF. Linear analogs lack these interaction points, resulting in lower solubility. Experimental data shows a 30–50% increase in SWNT dispersion efficiency with hyperbranched systems .

Q. What experimental evidence supports intramolecular dispersion effects in derivatives?

X-ray analysis of COFs reveals that dispersion forces between methoxy and bromine groups stabilize planar conformations. DFT-D3 calculations corroborate these findings, showing reduced energy barriers for planar vs. twisted configurations .

Q. How can computational modeling predict regioselectivity in functionalization reactions?

Mulliken charge analysis via DFT identifies electron-deficient bromine sites as electrophilic centers. For example, Fukui indices predict preferential substitution at the para position to methoxy groups, aligning with experimental observations in tricarbaldehyde reactions .

Q. What methodologies resolve contradictions in reaction yields under varying catalytic conditions?

Systematic screening of catalysts (e.g., TMSCl vs. TMSBr) and solvents (e.g., HFIP vs. DCM) reveals solvent polarity as a key factor. For indole arylation, HFIP increases yields by stabilizing cationic intermediates, whereas non-polar solvents lead to side reactions or polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.